molecular formula C15H15N3O2S2 B2525413 3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 868218-72-8

3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2525413
CAS No.: 868218-72-8
M. Wt: 333.42
InChI Key: TWDKAMVLVSGLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a pyridine ring, a benzenesulfonyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multiple steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where benzenesulfonyl chloride reacts with the imidazole derivative in the presence of a base such as triethylamine.

    Attachment of the Pyridine Ring: The final step involves the nucleophilic substitution reaction where the sulfanyl group of the imidazole derivative reacts with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzenesulfonyl group, potentially converting it to a benzenethiol group.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and iodosobenzene.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzenethiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • **4-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
  • **2-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Uniqueness

3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of a pyridine ring, benzenesulfonyl group, and imidazole moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[[1-(benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c19-22(20,14-6-2-1-3-7-14)18-10-9-17-15(18)21-12-13-5-4-8-16-11-13/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDKAMVLVSGLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.